Selective Scaffold for Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development
The 2-iminopyrrolidine scaffold, of which 2-(2-iminopyrrolidin-1-yl)acetic acid is a key derivative, is a privileged structure for developing potent and selective inhibitors of human inducible nitric oxide synthase (hiNOS). This is a class-level inference supported by a study showing that a series of substituted 2-iminopyrrolidines were potent and selective inhibitors of hiNOS versus the endothelial (heNOS) and neuronal (hnNOS) isoforms [1].
| Evidence Dimension | Enzyme Inhibition Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | Not directly quantified for 2-(2-iminopyrrolidin-1-yl)acetic acid itself. |
| Comparator Or Baseline | Other 2-iminopyrrolidine derivatives, e.g., (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine, monohydrochloride. |
| Quantified Difference | The comparator compound showed selectivity for hiNOS over heNOS and hnNOS. Simple substitutions on the 2-iminopyrrolidine core, such as at the 4- and 5- positions, were critical for achieving this selectivity [1]. |
| Conditions | In vitro enzyme inhibition assays on human NOS isoforms. |
Why This Matters
This establishes the core 2-iminopyrrolidine structure as a validated starting point for designing selective iNOS inhibitors, a key target in inflammation.
- [1] Hagen TJ, et al. 2-Iminopyrrolidines as Potent and Selective Inhibitors of Human Inducible Nitric Oxide Synthase. J Med Chem. 1998 Sep 10;41(19):3675-83. View Source
